PROTAC STAT3 degrader-3
Description
PROTAC STAT3 Degrader-3 is a heterobifunctional molecule designed to target Signal Transducer and Activator of Transcription 3 (STAT3) for proteasomal degradation. According to product specifications (), it is manufactured by Xi’an Huirui Biotechnology Co., Ltd., with a purity ≥95%, and stored at -20°C.
- Target-binding moiety: Likely derived from STAT3 inhibitors (e.g., S3I-201, SI-109).
- E3 ligase recruiter: Possibly CRBN (cereblon) or VHL (von Hippel-Lindau) ligands, such as pomalidomide or lenalidomide.
- Linker: Optimized for ternary complex formation between STAT3 and the E3 ligase.
Preclinical studies suggest this compound is intended for research in cancers with STAT3 hyperactivation, such as leukemia and gastric cancer .
Properties
Molecular Formula |
C33H29F5N6O9S |
|---|---|
Molecular Weight |
780.7 g/mol |
IUPAC Name |
N-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl]-4-[[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzamide |
InChI |
InChI=1S/C33H29F5N6O9S/c1-43(54(51,52)29-27(37)25(35)24(34)26(36)28(29)38)15-22(46)41-17-7-5-16(6-8-17)30(47)40-12-14-53-13-11-39-19-4-2-3-18-23(19)33(50)44(32(18)49)20-9-10-21(45)42-31(20)48/h2-8,20,39H,9-15H2,1H3,(H,40,47)(H,41,46)(H,42,45,48) |
InChI Key |
ZFSLFNCAKCNWGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)NCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)S(=O)(=O)C5=C(C(=C(C(=C5F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC STAT3 degrader-3 involves the conjugation of a ligand that binds to STAT3 with a ligand that recruits an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the STAT3-binding ligand: This involves the preparation of a small molecule that specifically binds to the STAT3 protein.
Synthesis of the E3 ligase-binding ligand: This involves the preparation of a small molecule that binds to an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.
Conjugation: The two ligands are linked together using a flexible linker to form the PROTAC molecule
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of reaction conditions: This involves fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield.
Purification: The crude product is purified using techniques such as chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: PROTAC STAT3 degrader-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and efficacy.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dimethyl sulfoxide). Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Scientific Research Applications
PROTAC STAT3 degrader-3 has a wide range of scientific research applications, including:
Mechanism of Action
PROTAC STAT3 degrader-3 exerts its effects through the following mechanism:
Binding to STAT3: The STAT3-binding ligand of the PROTAC molecule binds to the STAT3 protein.
Recruitment of E3 Ubiquitin Ligase: The E3 ligase-binding ligand recruits an E3 ubiquitin ligase, such as cereblon or VHL protein.
Ubiquitination and Degradation: The recruited E3 ligase ubiquitinates the STAT3 protein, marking it for degradation by the proteasome. .
Comparison with Similar Compounds
Molecular Design and Target Engagement
Key Insights :
- SDL-1 and SD-36 utilize CRBN-based recruiters but differ in target-binding moieties: SDL-1 uses an S3I-201 analog, while SD-36 employs the SH2 domain inhibitor SI-109 .
- PROTAC 74 demonstrates rapid STAT3 degradation (>90% in 4 hours) and selectivity over other STAT family members .
- XD2-149 , though initially designed for STAT3, primarily degrades ZFP91, highlighting the importance of ternary complex specificity .
Degradation Efficiency and Selectivity
Key Insights :
Functional and Preclinical Outcomes
Key Insights :
- SD-36 and SDL-1 show promise in hematologic and solid tumors, respectively, but lack in vivo data for advanced cancers .
Q & A
Q. What distinguishes PROTAC-based STAT3 degradation from traditional small-molecule inhibitors?
PROTACs employ an "event-driven" mechanism to degrade STAT3 by recruiting E3 ubiquitin ligases (e.g., CRBN or VHL) to form a ternary complex with STAT3, leading to ubiquitination and proteasomal degradation. Unlike inhibitors that transiently block STAT3 activity, PROTACs enable sustained degradation of both dimerized and monomeric STAT3, completely abolishing its transcriptional activity . This catalytic mechanism reduces off-target effects and minimizes drug resistance due to sub-stoichiometric dosing .
Q. How are PROTAC STAT3 degraders structurally designed?
PROTACs are chimeric molecules comprising:
- A STAT3-binding ligand (e.g., toosendanin or SD-36 derivatives identified via microscale thermophoresis (MST) assays) .
- A linker optimized for geometric compatibility (e.g., succinic acid-based spacers validated via MOE docking simulations) .
- An E3 ligase ligand (e.g., lenalidomide for CRBN recruitment) . Semisynthetic strategies leveraging natural products enhance structural diversity and biological activity .
Q. What experimental models validate PROTAC STAT3 degrader efficacy in epithelial cancers?
Preclinical validation uses:
- Patient-derived xenografts (PDX) and organoids (PDO) to mimic tumor heterogeneity .
- In vitro assays in STAT3-dependent HNSCC and CRC cell lines (e.g., CAL33) to assess apoptosis and proliferation inhibition .
- Proteome-wide profiling (e.g., DIA-MPP) to confirm STAT3 degradation and downstream pathway modulation .
Advanced Research Questions
Q. How can researchers address heterogeneity in PROTAC sensitivity across cell lines?
Multidimensional proteome profiling (DIA-MPP) identifies biomarkers like STAT1 , which inversely correlates with STAT3 PROTAC sensitivity. STAT1 upregulation in resistant cells is validated in PDX models and CRISPR screens, informing patient stratification strategies .
Q. What methodologies confirm ternary complex formation between PROTACs, STAT3, and E3 ligases?
- SPPIER (Separation of Phases–Based Protein Interaction Reporter) : Tracks real-time interactions via phase-separated fluorescent tags on STAT3 and CRBN .
- Co-immunoprecipitation (Co-IP) : Validates PROTAC-induced STAT3-CRBN complex formation in lysates from treated cells .
Q. What challenges arise in optimizing PROTAC pharmacokinetics for solid tumors?
Key issues include:
- Blood-brain barrier penetration : SD-36 achieves nanomolar degradation in xenografts but requires dose optimization to minimize on-target toxicity in normal tissues .
- Linker hydrophobicity : Impacts cellular uptake and proteolytic stability; polyethylene glycol (PEG) spacers improve solubility in TSM-1 derivatives .
Q. How do PROTACs overcome resistance mechanisms observed with STAT3 inhibitors?
PROTACs degrade STAT3 regardless of activation state (phosphorylated/unphosphorylated), bypassing resistance caused by:
- STAT3 mutations that reduce inhibitor binding .
- Feedback loops (e.g., JAK2 upregulation) common with inhibitors .
Methodological Insights
Q. What assays quantify PROTAC-induced STAT3 degradation dynamics?
- Western blotting : Measures STAT3 protein levels post-treatment (IC50 for SD-36: ~10 nM in leukemia cells) .
- Cellular thermal shift assay (CETSA) : Confirms target engagement by assessing STAT3 thermal stability shifts .
- RNA-seq : Identifies transcriptomic changes in STAT3-regulated genes (e.g., BCL2, MYC) .
Q. How are PROTACs evaluated for off-target effects?
Q. What combinatorial strategies enhance PROTAC efficacy?
Co-treatment with:
- NQO1 inhibitors (e.g., dicoumarol) blocks redox-mediated cytotoxicity in PROTAC-resistant cells .
- JAK/STAT pathway inhibitors (e.g., ruxolitinib) prevents compensatory STAT1 activation .
Key Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
